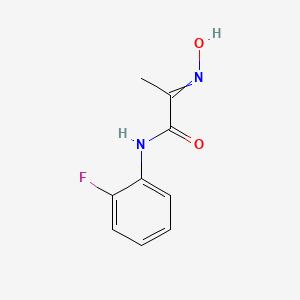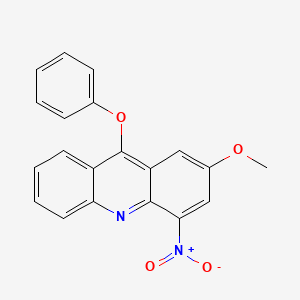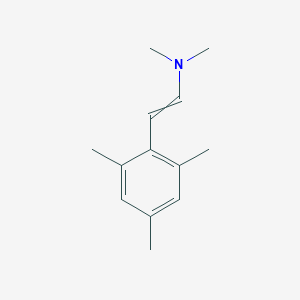
N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide: is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide typically involves the reaction of 2-fluoroaniline with an appropriate oxime derivative under controlled conditions. The reaction may proceed via the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving condensation and hydrolysis reactions. Common reagents used in this synthesis include hydroxylamine hydrochloride, sodium acetate, and acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
- N-(2-Fluorophenyl)-2-(hydroxyimino)butanamide
- N-(2-Fluorophenyl)-2-(hydroxyimino)pentanamide
- N-(2-Fluorophenyl)-2-(hydroxyimino)hexanamide
Comparison: N-(2-Fluorophenyl)-2-(hydroxyimino)propanamide is unique due to its specific structural features, such as the length of the carbon chain and the position of the fluorine atom. These characteristics influence its chemical reactivity, biological activity, and potential applications. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
89441-09-8 |
|---|---|
Formule moléculaire |
C9H9FN2O2 |
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H9FN2O2/c1-6(12-14)9(13)11-8-5-3-2-4-7(8)10/h2-5,14H,1H3,(H,11,13) |
Clé InChI |
WBOATQNFECTMOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C(=O)NC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)


![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)


![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)

